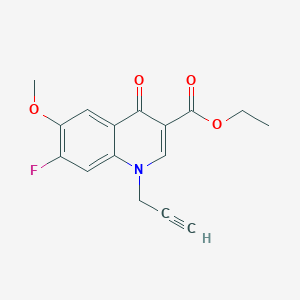![molecular formula C20H24N6O2S B6469072 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640896-24-6](/img/structure/B6469072.png)
9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with a purine structure. Purine derivatives are widely recognized in biochemistry and pharmacology due to their involvement in DNA and RNA structure, as well as numerous therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis, starting from readily available precursors. Key steps typically involve:
Formation of the octahydropyrrolo[3,4-c]pyrrole core.
Introduction of the 2-phenylethanesulfonyl group via sulfonation.
Alkylation to introduce the 9-methyl group.
Purine ring formation through cyclization reactions.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and solvents is crucial. Catalysts may be employed to increase yield and purity. Techniques like continuous flow chemistry can be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous solvents.
Substitution: NaH in DMF or DMSO.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of sulfonyl group with nucleophiles, forming various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology
Its structure allows for interactions with biological macromolecules, making it a useful probe in biochemical studies.
Medicine
The compound may exhibit pharmacological activities, including enzyme inhibition or receptor modulation, relevant to drug discovery.
Industry
Mécanisme D'action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors. Binding to these targets can modulate their activity, influencing biochemical pathways. Specific pathways involved depend on the biological context, such as inhibition of specific enzymes or signaling receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds: 6-(2-phenylethyl)-9H-purine, 9-methyl-6-(octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine.
Uniqueness: The presence of both the 2-phenylethanesulfonyl group and the octahydropyrrolo[3,4-c]pyrrole moiety provides unique chemical properties, such as specific reactivity and biological activity, distinguishing it from other purine derivatives.
That's the rundown on 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine. Got any thoughts?
Propriétés
IUPAC Name |
9-methyl-6-[5-(2-phenylethylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-24-14-23-18-19(24)21-13-22-20(18)25-9-16-11-26(12-17(16)10-25)29(27,28)8-7-15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNZJKEWSUKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-methyl-6-{5-[(3-methylphenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468989.png)
![3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B6468999.png)
![N-(2-ethoxyphenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6469012.png)
![4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile](/img/structure/B6469020.png)
![2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469028.png)
![2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469031.png)
![2-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469036.png)
![4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile](/img/structure/B6469044.png)
![2-[(2,5-difluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6469051.png)
![N-(2-ethoxyphenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6469054.png)
![2-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469079.png)

![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6469097.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6469100.png)
